molecular formula C10H19NO3 B2737334 3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid CAS No. 904848-34-6

3-amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid

Cat. No.: B2737334
CAS No.: 904848-34-6
M. Wt: 201.266
InChI Key: UUQQVXFKLASVTL-UHFFFAOYSA-N
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Description

3-Amino-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)propanoic acid, also known as DMTPA, is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in the scientific and medical fields. DMTPA is an amino acid derivative that can be synthesized in a laboratory and is used as a reagent in various chemical reactions. It has also been studied for its potential use as a drug and its ability to act as a neurotransmitter.

Scientific Research Applications

Modification of Polymers for Medical Applications

Radiation-induced polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels were chemically modified through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid and others. This modification aimed to create polymers with enhanced swelling properties and thermal stability. The modified polymers demonstrated significant antibacterial and antifungal activities, suggesting potential for medical applications, such as wound dressings or tissue engineering scaffolds (Aly & El-Mohdy, 2015).

Green Chemistry in Organic Synthesis

A study highlighted the development of an eco-friendly synthesis strategy for pyrazolyl α-amino esters derivatives, utilizing computational methods to validate the reactions. These derivatives, obtained from reactions involving methyl α-azidoglycinate and primary pyrazole alcohols, demonstrated significant yields. The work emphasizes the importance of green chemistry principles in the synthesis of biologically active molecules, presenting a sustainable approach to accessing new biomolecules (Mabrouk et al., 2020).

Antimicrobial Polymer Synthesis

Research on the synthesis and cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides showcased the creation of novel compounds with potential antimicrobial properties. The study involved generating these compounds through reactions with 2-(arylmethylidene)malononitriles and examining their biological activity in silico. This approach underscores the utility of chemical synthesis in developing new materials with potential applications in combating microbial resistance (Chigorina et al., 2019).

Advancements in Organic Catalysts

A study introduced taurine (2-aminoethanesulfonic acid) as a green bio-organic catalyst for promoting various organic reactions, including the Knoevenagel reaction and the synthesis of 2-amino-3-cyano-4H-pyran derivatives. This research highlights the importance of utilizing environmentally friendly catalysts in organic synthesis, contributing to the development of sustainable chemical processes (Shirini & Daneshvar, 2016).

Exploration of Novel Synthetic Routes

The preparation and characterization of ZnFe2O4@alginic acid nanocomposite catalyst for synthesizing 2-amino-3-cyano-4H-pyran derivatives illustrated the use of green catalysts in facilitating organic synthesis. This method underscores the potential of combining nanomaterials with biopolymers to achieve efficient and eco-friendly synthesis pathways, promoting the advancement of green chemistry (Maleki, Varzi, & Hassanzadeh‐Afruzi, 2019).

Properties

IUPAC Name

3-amino-3-(2,2-dimethyloxan-4-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2)6-7(3-4-14-10)8(11)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQQVXFKLASVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(CC(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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